![molecular formula C17H16ClN3O2 B2470917 7-chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine CAS No. 477861-86-2](/img/structure/B2470917.png)
7-chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine
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Overview
Description
7-Chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine, also known as 7-chloro-4-quinazolinamine, is an important and useful intermediate for the synthesis of various pharmaceuticals and other compounds. It is a heterocyclic compound that is used in the synthesis of various pharmaceuticals, including antifungal and anti-cancer agents. It has been extensively studied in the scientific literature, and its synthesis and applications are well known.
Scientific Research Applications
Antiproliferative Activity and Spectral Signatures
The compound AG-1478, closely related to 7-chloro-N-(3,4-dimethoxybenzyl)-4-quinazolinamine, demonstrates significant in vitro and in vivo antiproliferative activity. A study explored its UV-Vis absorption spectra to correlate with its structure, revealing two stable conformers, AG-1478B and AG-1478A, contributing to its absorption spectrum. These findings are crucial for understanding the drug's interactions and targets in biomedical applications (Khattab et al., 2016).
Synthesis and Biological Screening
Quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines. The in vitro studies showed promising results, especially for compound 7b, highlighting the potential therapeutic applications of such compounds (Sunil Kumar et al., 2019).
Application in Anticancer Agents
A study on novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one derivatives, similar to this compound, revealed significant activity against CNS SNB-75 Cancer cell line. The research focused on synthesizing these compounds and evaluating their anticancer activity, providing insights into developing potent antitumor agents (Noolvi & Patel, 2013).
Antimicrobial and Antitubercular Activity
7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial and antitubercular properties. One of the derivatives showed equivalent activity to the standard compound isoniazid against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis and bacterial infections (Anand et al., 2011).
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets through various mechanisms, such as pi-pi and pi-alkyl interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these pathway alterations can vary widely, depending on the specific targets and cellular context.
Result of Action
Quinazoline derivatives have been associated with a range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .
properties
IUPAC Name |
7-chloro-N-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-22-15-6-3-11(7-16(15)23-2)9-19-17-13-5-4-12(18)8-14(13)20-10-21-17/h3-8,10H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSLTHRDHTUJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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